6-Amino-indan-1-OL

Description

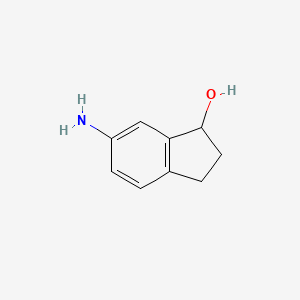

The indanol and aminoindanol (B8576300) molecular frameworks are pivotal structures in modern organic chemistry, serving as fundamental building blocks in both medicinal chemistry and materials science. ontosight.aiontosight.ai An indanol consists of a bicyclic structure where a five-membered cyclopentane (B165970) ring is fused to a benzene (B151609) ring, with a hydroxyl (-OH) group on the aliphatic ring. ontosight.ai The aminoindanol variant incorporates both an amino (-NH2) and a hydroxyl group, classifying it as an amino alcohol. ontosight.ai These scaffolds are present in various natural products and pharmaceuticals, underscoring their importance. ontosight.ai The unique, rigid conformation of the indane backbone imparts specific stereochemical properties that are highly sought after in synthetic applications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHXSWSVDTZYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696243 | |

| Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-42-6 | |

| Record name | 6-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Amino Indan 1 Ol and Its Stereoisomers

Racemic Synthesis Strategies for 6-Amino-indan-1-OL

The preparation of racemic this compound typically proceeds through the synthesis of a key intermediate, such as 6-nitro-indan-1-one, which possesses the required carbon skeleton and substitution pattern. Subsequent functional group manipulations then yield the final target molecule.

Classical Multi-Step Pathways from Indene (B144670) Precursors

While multi-step syntheses starting from indene are well-established for producing various aminoindanols, particularly the commercially significant 1-aminoindan-2-ol, specific applications of this strategy for the synthesis of this compound are not as prominently documented. The classical approach for other isomers often involves epoxidation of the indene double bond, followed by nucleophilic ring-opening. researchgate.net For instance, a five-step synthesis from indene yields racemic trans-1-amino-6-nitroindan-2-ol, where direct nitration of trans-1-aminoindan-2-ol serves as the key step to introduce the C-6 nitro substituent. researchgate.net This highlights that functionalization of the aromatic ring at a late stage is a viable strategy in the indane system.

Ring-Closing and Cyclization Approaches

Ring-closing reactions are a cornerstone for constructing the indanone core, which serves as a versatile precursor to this compound. The most common method is the intramolecular Friedel-Crafts acylation. This can be achieved by treating a 3-arylpropionic acid derivative, such as 3-(4-nitrophenyl)propanoic acid, with a strong acid like polyphosphoric acid to induce cyclization and form 6-nitro-indan-1-one. beilstein-journals.org Alternatively, the corresponding acyl chloride can be cyclized using a Lewis acid catalyst like aluminum chloride. beilstein-journals.org

Another powerful cyclization technique is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.org In principle, a chalcone (B49325) (1,3-diaryl-2-propen-1-one) derived from 4-nitroacetophenone could undergo a Nazarov-type reaction to yield a substituted indanone, providing another potential route to the 6-nitro-indan-1-one intermediate. wikipedia.orgresearchgate.net

Functional Group Interconversions on Substituted Indanones or Indanols

Once the key intermediate 6-nitro-indan-1-one is obtained, the synthesis of racemic this compound is completed through a sequence of functional group interconversions. ontosight.ai This typically involves the reduction of both the ketone and the nitro group. The order of these reduction steps can be varied.

One pathway involves the initial reduction of the ketone in 6-nitro-indan-1-one to a secondary alcohol, yielding 6-nitro-indan-1-ol. This transformation is commonly achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net The subsequent step is the reduction of the aromatic nitro group to a primary amine. This is frequently accomplished via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netresearchgate.net Alternatively, other reduction methods like Clemmensen-type reductions can be employed. acs.org

Table 1: Key Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 6-Nitro-indan-1-one | NaBH₄ | 6-Nitro-indan-1-ol | Ketone Reduction |

| 6-Nitro-indan-1-ol | H₂, Pd/C | This compound | Nitro Reduction |

| 6-Nitro-indan-1-one | H₂, Pd/C | 6-Amino-indan-1-one | Nitro Reduction |

| 6-Amino-indan-1-one | NaBH₄ | This compound | Ketone Reduction |

Enantioselective and Diastereoselective Synthetic Routes

Accessing specific stereoisomers of this compound requires the use of asymmetric synthesis techniques. These methods introduce chirality either through the influence of a temporary chiral auxiliary or, more directly, through the use of a chiral catalyst.

Chiral Auxiliary-Mediated Approaches to Indanol and Aminoindanol (B8576300) Systems

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.in After the desired chiral center is created, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not widely reported, the principles are well-established in the synthesis of related indane systems.

For example, chiral auxiliaries have been prepared from other indanols, such as the thiazolidinethione derived from trans-1-amino-2-indanol, which has been used to achieve excellent diastereoselectivity in aldol (B89426) reactions. researchgate.net Another approach involves creating chiral acetals from 7-hydroxyindan-1-one and chiral diols, which then act as effective chiral directors in reactions like the Diels-Alder cycloaddition. sfu.ca A plausible strategy for this compound could involve attaching a chiral auxiliary to a precursor like 3-(4-nitrophenyl)propanoic acid to direct an asymmetric cyclization or a subsequent transformation. Furthermore, chiral auxiliaries in the form of resolving agents, such as chiral acids, can be used to separate the enantiomers of racemic 1-aminoindan (B1206342) through the formation of diastereomeric salts. epo.org

Asymmetric Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate a large amount of a chiral product. The key step in the asymmetric synthesis of this compound is typically the enantioselective reduction of the prochiral ketone in 6-amino-indan-1-one or 6-nitro-indan-1-one.

A highly effective method is the asymmetric transfer hydrogenation of 1-indanones using chiral transition metal catalysts. google.comgoogle.com Catalysts composed of ruthenium and chiral ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have been shown to reduce substituted 1-indanones to their corresponding (S)-indanols with high enantioselectivity. google.comgoogle.com

Biocatalysis provides a green alternative for this transformation. The use of plant cell cultures, such as from carrots (Daucus carota), has been shown to effectively reduce indan-1-one to (S)-indan-1-ol with excellent enantiomeric excess (>99%). researchgate.netmdpi.com These enzymatic systems offer high selectivity under mild conditions.

More advanced, one-pot procedures have also been developed for related structures. A notable example is the one-pot asymmetric synthesis of (1S)-2,3-dihydro-6-nitro-1-methyl-3-(methylene)indan-1-ol, which starts from 1-(2′-bromo-5′-nitrophenyl)ethan-1-one and proceeds via a palladium-catalyzed process to generate a chiral indanol derivative with high enantiomeric excess. acs.org This demonstrates the power of modern catalytic methods to construct complex chiral indane scaffolds in a single step.

Table 2: Comparison of Asymmetric Methods for Indanol Synthesis

| Method | Catalyst/System | Substrate Type | Typical Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 1-Indanone (B140024) | (S)-Indanol | High |

| Biocatalysis | Carrot Callus Culture | Indan-1-one | (S)-Indan-1-ol | >99% researchgate.netmdpi.com |

| One-Pot Palladium Catalysis | Pd catalyst / Chiral Ligand | 2'-Bromo-acetophenone derivative | (1S)-Alkylidene-indan-1-ol | up to 95% acs.org |

Biocatalytic Transformations and Enzymatic Resolution Techniques

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. mdpi.com Enzymes, operating under mild conditions, offer remarkable chemo-, regio-, and stereoselectivity. mdpi.comrsc.orgsrce.hr This high degree of selectivity is particularly valuable in the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing for the separation of both. rsc.org

Lipases are among the most extensively used enzymes for the kinetic resolution of chiral alcohols and their derivatives due to their stability in organic solvents and broad substrate scope. mdpi.compolimi.it This technique often involves the enantioselective acylation or hydrolysis of a racemic intermediate.

In the context of aminoindanols, lipase-mediated kinetic resolution has been successfully applied to racemic intermediates to separate enantiomers with high optical purity. For instance, the kinetic resolution of a racemic trans-azidoindanol intermediate, a precursor to aminoindanol, can be achieved using immobilized lipase (B570770) PS. This process yields both the unreacted (1S,2S)-azidoindanol and the acylated (1R,2R)-azido acetate (B1210297) with high enantiomeric excess (ee >96%). mdpi.comnih.govnih.gov Similarly, Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity in the hydrolysis of N,O-diacetyl-cis-1-amino-2-indanol, providing both the hydrolyzed ester and the unreacted ester with excellent yields and enantiomeric excess. mdpi.com

The choice of lipase, acyl donor, and solvent significantly influences the efficiency and selectivity of the resolution. For example, in the N-acetylation of (1S,2R)-1-amino-2-indanol, immobilized CAL-B with ethyl acetate as the acyl donor in a THF solution showed high enantiomeric excess. researchgate.net

Table 1: Lipase-Mediated Kinetic Resolution of Aminoindanol Intermediates

| Enzyme | Substrate | Reaction Type | Product 1 (Yield, ee) | Product 2 (Yield, ee) | Reference |

| Lipase PS | Racemic trans-1-azido-2-indanol | Acylation | (1S,2S)-azidoindanol (46%, >96%) | (1R,2R)-azido acetate (44%, >96%) | mdpi.com |

| Candida antarctica lipase B (CAL-B) | Racemic N,O-diacetyl-cis-1-amino-2-indanol | Alcoholysis | Hydrolyzed ester (High yield, >99%) | Unreactive ester (High yield, >99%) | mdpi.com |

| Immobilized CAL-B | Racemic cis-1-amino-2-indanol | N-acetylation | N-acetyl-aminoindanol (High ee) | Unreacted aminoindanol | researchgate.net |

The asymmetric reduction of prochiral ketones, such as substituted indanones, is a direct and efficient method for producing chiral alcohols. nih.govgoogle.com Biocatalysts, including whole-cell systems and isolated enzymes (ketoreductases or alcohol dehydrogenases), are particularly effective for this transformation, often providing high enantioselectivity under environmentally benign conditions. nih.govrsc.orgosu.edu These enzymatic systems utilize cofactors like NADH or NADPH for hydride transfer. srce.hrosu.edu

Various microorganisms and plant-based biocatalysts have been explored for the reduction of indanone derivatives. For example, the roots of Daucus carota (carrot) have been used to reduce substituted indanones and tetralones with high enantioselectivity (up to 95% ee), typically yielding the (S)-alcohol. srce.hrgoogle.com The use of whole-cell biocatalysts is advantageous as it circumvents the need for external cofactor regeneration. nih.gov

Research has also focused on isolated ketoreductases (KREDs) which are indispensable for the stereoselective reduction of ketones to chiral alcohols. rsc.org The selection of the enzyme is crucial, as different enzymes can exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) enantiomer of the alcohol.

Table 2: Biocatalytic Reduction of Indanone Precursors

| Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Daucus carota root | Substituted indanone | (S) | <95% | google.com |

| Baker's Yeast | 3-arylinden-1-ones | Enantioenriched 3-aryl-1-indanones | Not specified | researchgate.net |

Enzymatic oxidation offers a complementary approach to stereoselective synthesis, either through the desymmetrization of a prochiral diol or the kinetic resolution of a racemic alcohol. nih.gov While less common than enzymatic reduction for this specific target, it remains a viable strategy.

Enzymes like monooxygenases and peroxidases can catalyze the enantioselective oxidation of sulfides, a transformation that highlights the potential of enzymatic oxidation in creating chiral centers. nih.govacs.org In the context of indanols, selective oxidation could be used to resolve a racemic mixture. For instance, in a related system, a non-selective carbonyl reduction followed by a selective enzymatic oxidation of the resulting R-alcohol was observed, leading to the isolation of the S-alcohol. researchgate.net This principle could be applied to a racemic mixture of this compound, where one enantiomer is selectively oxidized to the corresponding ketone, allowing for the separation of the remaining unreacted enantiomerically pure alcohol.

The development of artificial metalloenzymes, where a metal cofactor is introduced into a protein scaffold, is an emerging area that could provide novel catalysts for the selective oxidation of alcohol stereocenters. acs.org

Diastereomeric Salt Resolution with Chiral Acids

Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on a large scale. epo.org This technique involves reacting a racemic base, such as this compound, with a single enantiomer of a chiral acid. libretexts.org The resulting diastereomeric salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization. epo.orglibretexts.org

For the resolution of aminoindanols, various chiral acids have been employed successfully. (S)-2-Phenylpropionic acid has been shown to be an efficient resolving agent for racemic cis-1-amino-2-indanol, leading to the selective crystallization of the salt with the (1R,2S)-aminoindanol. mdpi.comnih.gov After separation, the enantiomerically pure amino alcohol can be liberated by treatment with a base. epo.orgnih.gov Tartaric acid is another commonly used resolving agent for this purpose. mdpi.comnih.gov

The efficiency of the resolution depends on several factors, including the choice of chiral acid, the solvent system, and the crystallization temperature. epo.org

Table 3: Chiral Acids for Diastereomeric Salt Resolution of Aminoindanols

| Racemic Amine | Chiral Resolving Agent | Recovered Enantiomer | Yield | Reference |

| cis-1-amino-2-indanol | (S)-2-Phenylpropionic acid | (1R,2S)-1-amino-2-indanol | 35% | nih.gov |

| cis-1-amino-2-indanol | L-Tartaric acid | (1S,2R)-aminoindanol | 50% (overall) | nih.gov |

| Chiral Carboxylic Acids | 1-aminoindan-2-ol | Enantiomers of the acid | Not specified | google.com |

Novel and Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, modern synthetic efforts are directed towards developing more sustainable and efficient processes. This includes the use of continuous flow manufacturing and minimizing waste. medpharm.comease.io

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods, including improved safety, better heat and mass transfer, enhanced process control, and easier scalability. corning.com In a flow system, reagents are pumped through a reactor where the reaction occurs continuously, allowing for consistent product quality and potentially higher throughput. medpharm.comease.io

The application of flow chemistry to biocatalytic processes is particularly attractive. For instance, the lipase-catalyzed kinetic resolution of (±)-cis-1-amino-2-indanol has been successfully demonstrated in a continuous-flow system. researchgate.net By immobilizing the enzyme in a packed-bed reactor, the process can be run continuously, leading to more efficient production of the enantiomerically pure N-acetyl-aminoindanol compared to batch mode. researchgate.netresearchgate.net

A continuous flow reactor was also utilized for the hydrogenation step in a practical synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a related benzoxaborole structure. acs.org A solution of the nitro precursor was pumped through a pre-packed cartridge containing a palladium on carbon (Pd/C) catalyst to yield the desired amino product efficiently. acs.org This approach highlights the potential for integrating catalytic steps into continuous flow systems for the synthesis of this compound and its derivatives.

Catalyst Development for Sustainable Synthesis

The synthesis of chiral amino alcohols such as this compound places significant emphasis on the development of sustainable catalytic systems. Modern catalysis in this area prioritizes the use of environmentally benign, recyclable, and highly efficient catalysts that can operate under mild conditions. Developments span both biocatalysis and chemocatalysis, with a focus on replacing stoichiometric reagents with catalytic alternatives.

Biocatalysis: Biocatalysts, including isolated enzymes and whole-cell systems, represent a cornerstone of green chemistry for producing enantiopure compounds. researchgate.net For the synthesis of chiral indanols, oxidoreductases (alcohol dehydrogenases) are particularly relevant for the asymmetric reduction of the corresponding prochiral ketone, 6-aminoindan-1-one. researchgate.net Plant-based biocatalysts, such as cell cultures from Daucus carota (carrot), have demonstrated the ability to reduce indan-1-one to (S)-indan-1-ol with over 99% enantiomeric excess (e.e.). mdpi.com These systems are advantageous as they operate in aqueous media at ambient temperature and pressure, and the cofactor recycling is handled internally by the cell's metabolism. mdpi.com

Lipases are another class of enzymes crucial for sustainable synthesis, primarily employed in the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) is effective in the resolution of racemic aminoindanes and related amino alcohols through enantioselective acylation. google.com This enzymatic approach can separate enantiomers with high fidelity, yielding optically pure products.

Chemcatalysis: In the realm of chemocatalysis, significant effort has been directed towards developing catalysts for the asymmetric hydrogenation of ketones. This reaction is a highly efficient method for producing chiral alcohols. rsc.org

Noble Metal Catalysts: Ruthenium, rhodium, and iridium complexes with chiral ligands have historically been the catalysts of choice, offering high enantioselectivity and turnover numbers (TONs). ajchem-b.com For example, iridium catalysts have been used for the hydrogenation of α-amino ketones to yield β-amino alcohols with enantioselectivities up to 99.9%. ajchem-b.com The development of ligands like cis-1-aminoindan-2-ol itself has led to highly effective catalysts for transfer hydrogenation reactions. nih.gov

Earth-Abundant Metal Catalysts: A key trend in sustainable catalysis is the replacement of expensive and scarce noble metals with earth-abundant alternatives like copper, cobalt, and nickel. researchgate.net Copper-based catalysts, in particular, have shown promise. For the selective hydrogenation of 1-indanone to 1-indanol (B147123), a Cu/SiO₂ catalyst demonstrated high activity and selectivity, proving to be stable over multiple reaction cycles. researchgate.net Such catalysts are economically and environmentally preferable, aligning with the principles of sustainable synthesis.

The table below summarizes various catalytic systems applicable to the synthesis of chiral amino indanols, highlighting the shift towards more sustainable options.

| Catalyst System | Substrate | Transformation | Key Findings | Reference |

| Daucus carota (carrot) cells | Indan-1-one | Asymmetric Reduction | >50% conversion, >99% e.e. for (S)-indan-1-ol. | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Racemic 4-cyano-1-aminoindane | Kinetic Resolution | High e.e. (>95%) achieved at ~55% conversion. | google.com |

| Ru(II) with cis-1-aminoindan-2-ol ligand | Various ketones | Asymmetric Transfer Hydrogenation | High asymmetric induction reported for the ligand. | researchgate.net |

| Cu/SiO₂ | 1-Indanone | Selective Hydrogenation | 99.5% conversion and 97.1% yield to 1-indanol; stable and reusable. | researchgate.net |

| Rhenium-PNNP Complex | Acetophenone | Hydrogenation | High turnover frequency (up to 4041 h⁻¹) and TON (up to 61008). | rsc.org |

Atom-Economy and Waste Minimization in Route Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. rsc.org Designing synthetic routes with high atom economy is crucial for minimizing waste and enhancing sustainability. researchgate.net

The synthesis of this compound from its ketone precursor, 6-aminoindan-1-one, provides a clear example of how route design impacts atom economy. A primary method for this transformation is the reduction of the carbonyl group.

Catalytic Hydrogenation: The catalytic hydrogenation of 6-aminoindan-1-one is an exemplary atom-economical reaction. In this process, the ketone reacts with molecular hydrogen (H₂) in the presence of a catalyst (e.g., Cu/SiO₂, Pt/C, or a chiral Rh complex) to yield this compound.

Reaction: C₉H₉NO + H₂ → C₉H₁₁NO

Atom Economy: The reaction is an addition reaction, where all atoms from the reactants (ketone and hydrogen) are incorporated into the final product. Therefore, the theoretical atom economy is 100%. rsc.org This approach generates minimal waste, with the primary environmental consideration being the energy input and the lifecycle of the catalyst. rsc.org

Stoichiometric Reduction: In contrast, classical reduction methods often employ stoichiometric metal hydride reagents, such as sodium borohydride (NaBH₄). While effective, these routes exhibit significantly lower atom economy.

Reaction (simplified): 4 C₉H₉NO + NaBH₄ + 4 H₂O → 4 C₉H₁₁NO + NaB(OH)₄

Atom Economy: In this reaction, the sodium and boron atoms from the reducing agent, as well as atoms from the workup procedure, form byproducts (e.g., sodium borate (B1201080) salts) and are not incorporated into the final product. This results in a substantial amount of inorganic waste that requires disposal. rsc.org

The following table provides a comparative analysis of the atom economy for these two reduction methods.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) | Reference |

| Catalytic Hydrogenation | 6-Aminoindan-1-one, H₂ | This compound | None (in theory) | 100% | rsc.orgresearchgate.net |

| Stoichiometric Reduction (NaBH₄) | 6-Aminoindan-1-one, NaBH₄ | This compound | Na⁺, B(OH)₄⁻ | < 80% (calculation dependent on specific stoichiometry and workup) | rsc.org |

Beyond catalytic hydrogenation, other strategies contribute to waste minimization. The "hydrogen borrowing" (or hydrogen auto-transfer) methodology is an advanced, atom-economic process for forming C-N bonds, producing only water as a byproduct. rsc.org While more commonly applied for N-alkylation, the principles of using catalytic cycles to avoid stoichiometric reagents are central to modern green synthesis. rsc.org The choice of solvent is also critical; replacing volatile organic compounds with greener alternatives like water or recyclable deep eutectic solvents (DESs) can significantly reduce the environmental impact of a synthetic process. mdpi.com

Stereochemical Elucidation and Absolute Configuration Assignment Methodologies for 6 Amino Indan 1 Ol

Spectroscopic Techniques for Stereoisomer Differentiation

Spectroscopic methods that utilize polarized light or create a chiral environment are invaluable for distinguishing between the enantiomers of 6-Amino-indan-1-ol.

Chiral NMR Spectroscopy and Derivatization for Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In its standard form, NMR cannot distinguish between enantiomers as they have identical spectra. However, by introducing a chiral element, it becomes possible to create diastereomeric interactions that result in distinct NMR signals for each enantiomer. This can be achieved through the use of chiral solvating agents (CSAs) or by chemically converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). nih.govkaist.ac.kr

For amino alcohols like this compound, chiral derivatization is a common strategy. acs.org For instance, reaction with a chiral acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), converts the enantiomeric amino alcohols into diastereomeric amides. The differing spatial environments of the protons and other nuclei in these diastereomers lead to separable signals in the ¹H or ¹⁹F NMR spectra, allowing for the determination of enantiomeric excess (ee). acs.orgmdpi.com Similarly, chiral BINOL-based borate (B1201080) salts can be formed in situ to create diastereomeric complexes with chiral amines and amino alcohols, enabling rapid enantiopurity assessment by ¹H NMR. nih.gov

Table 1: Chiral Derivatizing and Solvating Agents for NMR Analysis This table is for illustrative purposes and actual results may vary.

| Chiral Agent Type | Example Agent | Analyte Functional Group | Resulting Species | NMR Nucleus for Analysis | Expected Outcome |

|---|---|---|---|---|---|

| Chiral Derivatizing Agent | Mosher's Acid Chloride | Amino (-NH₂) / Hydroxyl (-OH) | Diastereomeric Amides/Esters | ¹H, ¹⁹F | Separate signals for each diastereomer, allowing quantification of enantiomeric excess. mdpi.com |

| Chiral Solvating Agent | BINOL-Borate Complex | Amino (-NH₂) | Diastereomeric Ammonium (B1175870) Salts | ¹H | Shift differences between enantiomeric signals in the presence of the CSA. nih.gov |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the molecule's three-dimensional structure. The resulting VCD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra observed for opposite enantiomers.

For molecules with conformational flexibility like this compound, VCD is a powerful tool. nih.gov Studies on the related (1S,2R)-(-)-cis-1-amino-2-indanol have shown that VCD spectra, when combined with density functional theory (DFT) calculations, can elucidate the complex interplay of intramolecular hydrogen bonding and solvent interactions. nih.gov This combined experimental and computational approach allows for the confident assignment of the absolute configuration of the dominant conformers in solution. wikipedia.orgnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Aromatic Chromophores

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible region of the electromagnetic spectrum. annualreviews.org It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The presence of the aromatic benzene (B151609) ring in this compound makes it a suitable chromophore for ECD analysis.

The ECD spectrum is highly sensitive to the spatial arrangement of the chromophore relative to the chiral centers. The coupling between the electronic transition moments of the aromatic ring and the chiral environment of the molecule gives rise to characteristic ECD signals, known as Cotton effects. The sign and magnitude of these effects can be correlated with the absolute configuration of the molecule. This is often achieved by comparing the experimental ECD spectrum with those predicted by quantum chemical calculations or by applying empirical rules developed from structurally related compounds. rsc.org

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing unambiguous assignment of its absolute configuration. acs.orgub.edu The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Table 2: Illustrative Crystallographic Data for an Aminoindanol (B8576300) Derivative Data based on a representative structure, (1S,2R)-1-[(E)-(Thiophen-2-ylmethylidene)amino]indan-2-ol. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.8640 (2) |

| b (Å) | 13.4454 (5) |

| c (Å) | 8.0118 (3) |

| β (°) | 92.258 (2) |

| Flack Parameter | 0.06 (8) |

Derivatization Strategies for Chromatographic Resolution

Chromatographic techniques are essential for separating the enantiomers of a chiral compound, which is a prerequisite for their individual analysis and use.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for each enantiomer, allowing for their separation and quantification. cat-online.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica (B1680970) support, are widely used for the resolution of a broad range of chiral compounds, including amino alcohols. tsijournals.com The selection of the mobile phase, often a mixture of a nonpolar solvent like heptane (B126788) and an alcohol modifier like ethanol (B145695) or isopropanol (B130326), is critical for achieving optimal separation. tsijournals.comacs.org For amino compounds, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution. tsijournals.com Chiral HPLC analysis has been successfully used to determine the enantiomeric excess of aminoindanol derivatives, often showing high levels of purity (e.g., >96% ee). nih.govnih.gov

Table 3: Example Chiral HPLC Method for Aminoindanol Derivatives This table represents a typical setup and results may vary based on the specific derivative and conditions.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) tsijournals.com |

| Mobile Phase | n-Heptane / Ethyl Alcohol / Diethylamine (e.g., 920:80:1 v/v/v) tsijournals.com |

| Flow Rate | 1.0 mL/min tsijournals.com |

| Detection | UV at 220 nm tsijournals.com |

| Typical Result | Baseline separation of enantiomers, allowing for accurate ee determination. nih.govnih.gov |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. For the stereochemical elucidation of chiral molecules like this compound, which possesses two enantiomers due to its chiral center at the C-1 position, standard GC methods are insufficient. The enantiomers have identical physical properties such as boiling point and vapor pressure, making them co-elute on conventional achiral stationary phases. wisc.edu The resolution of enantiomers by GC, therefore, necessitates the use of a chiral environment, which is achieved by employing a chiral stationary phase (CSP). nih.gov

The fundamental principle of chiral GC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com These diastereomeric complexes have different thermodynamic stabilities, leading to different partition coefficients and, consequently, different retention times in the chromatographic separation. azom.comuni-muenchen.de This allows for the baseline separation of the two enantiomers, enabling their individual quantification and the determination of enantiomeric excess (ee). The high efficiency, sensitivity, and rapid analysis times associated with GC make it an advantageous method for chiral separations. uni-muenchen.dechromatographyonline.com

Derivatization:

The this compound molecule contains both a primary amine and a secondary alcohol functional group. These polar groups can cause undesirable chromatographic behavior, such as peak tailing, and may not be volatile enough for GC analysis. To overcome these issues and enhance chiral recognition, a derivatization step is typically required prior to analysis. nih.govsigmaaldrich.com This involves converting the polar -NH2 and -OH groups into less polar, more volatile derivatives.

A common and effective strategy is a two-step derivatization process. sigmaaldrich.comnih.gov The amino and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com The resulting N,O-bis(trifluoroacetyl)-6-amino-indan-1-ol derivatives are significantly more volatile and often exhibit better separation on chiral columns. This derivatization does not affect the chiral center and thus allows for accurate determination of the original enantiomeric composition. sigmaaldrich.com For instance, the successful separation of 1-aminoindan (B1206342) enantiomers has been demonstrated following their conversion to N-trifluoroacetyl (N-TFA) derivatives. sigmaaldrich.comsigmaaldrich.com

Chiral Stationary Phases (CSPs) and Research Findings:

The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based CSPs are among the most versatile and widely used for a broad range of chiral compounds, including alcohols and amines. nih.govchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules, and their derivatized forms can create a chiral cavity, leading to enantioselective interactions.

For a bifunctional molecule like the derivatized this compound, cyclodextrin-based columns such as those from the CHIRALDEX™ or Chirasil-Dex series are highly suitable. sigmaaldrich.comnih.gov For example, a CHIRALDEX™ G-DA column, which is a gamma-cyclodextrin (B1674603) derivative, has been successfully used for the GC analysis of N-TFA-1-aminoindan enantiomers. sigmaaldrich.com Similarly, a Chirasil-L-Val column, which is based on an amino acid derivative, has proven effective for the separation of other cyclic secondary amino acid enantiomers after derivatization. nih.gov

The specific experimental conditions, particularly the column temperature, play a significant role in chiral separations. Lowering the analysis temperature generally increases the enantioselectivity (separation factor, α) but also increases the retention time. chromatographyonline.comgcms.czgcms.cz Therefore, an optimal temperature program is developed to achieve a balance between resolution and analysis time.

While specific research findings on the chiral GC separation of this compound are not prominently available, based on the analysis of structurally similar compounds, a successful separation can be predicted. A hypothetical analysis of N,O-bis(trifluoroacetyl)-6-amino-indan-1-ol on a suitable chiral column would yield two distinct peaks corresponding to the two enantiomers.

Representative Analytical Data:

The following interactive table presents hypothetical, yet representative, data for the chiral GC separation of derivatized this compound enantiomers. The data is based on typical results obtained for similar compounds like N-TFA-1-aminoindan. sigmaaldrich.comsigmaaldrich.com

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (R)-N,O-bis(trifluoroacetyl)-6-amino-indan-1-ol | 18.5 | 50.0 |

| (S)-N,O-bis(trifluoroacetyl)-6-amino-indan-1-ol | 19.2 | 50.0 |

| This table is for illustrative purposes and represents an expected outcome for a racemic mixture. |

Typical GC Conditions:

Column: Astec® CHIRALDEX™ G-DA, 30 m x 0.25 mm I.D., 0.12 µm film thickness sigmaaldrich.com

Oven Temperature Program: Initial temperature of 140°C, ramped to 180°C at 2°C/min gcms.cz

Injector Temperature: 250°C sigmaaldrich.com

Detector: Flame Ionization Detector (FID) at 250°C sigmaaldrich.com

Carrier Gas: Helium at a constant pressure or flow rate (e.g., 24-30 psi) sigmaaldrich.comsigmaaldrich.com

By comparing the retention times of the peaks from an unknown sample to those of authenticated (R) and (S) standards, the absolute configuration of the enantiomers present in the sample can be assigned. The relative peak areas are used to calculate the enantiomeric excess (ee), providing a quantitative measure of the sample's stereochemical purity.

Chemical Reactivity and Advanced Reaction Pathways of 6 Amino Indan 1 Ol

Reactivity of the Amino Functionality

The primary amino group on the aromatic ring is a versatile handle for various chemical modifications, including acylation, sulfonylation, alkylation, and diazotization, enabling the introduction of diverse substituents and the formation of heterocyclic systems.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of 6-Amino-indan-1-OL readily undergoes acylation and sulfonylation. Acylation is commonly performed using acyl chlorides or anhydrides. For instance, acetylation of 6-hydroxy-1-aminoindan can be achieved with acetic anhydride (B1165640) in the presence of a base like potassium hydroxide (B78521). nih.gov A related transformation involves the protection of the amino group as a trifluoroacetamide. This is accomplished by reacting the aminoindan with trifluoroacetic anhydride, often in a solvent like toluene (B28343) with a base such as potassium hydroxide, to yield N-trifluoroacetyl-(R)-1-aminoindan. nih.gov This protecting group is crucial for preventing unwanted side reactions of the amine during subsequent transformations on other parts of the molecule. nih.govorgsyn.org

Sulfonylation of the amino group is also a common reaction. For example, 2-aminothiazole (B372263) can be N-sulfonylated using various sulfonyl chlorides in the presence of a base like sodium acetate (B1210297), a reaction principle applicable to aminoindans. google.com In a more specific example involving a related aminoindanol (B8576300), (1S,2R)-(−)-cis-1-Amino-2-indanol reacts with 2,4,6-trimethylbenzenesulfonyl chloride to yield the corresponding sulfonamide. organic-chemistry.org These reactions are fundamental for creating sulfonamide derivatives, a common motif in medicinal chemistry.

Table 1: Examples of Acylation and Sulfonylation Reactions on Aminoindane Scaffolds

| Starting Material | Reagent(s) | Product | Reference(s) |

| 6-Hydroxy-1-aminoindan | Acetic anhydride (Ac₂O), Potassium hydroxide (KOH) | N-Acetyl-6-hydroxy-1-aminoindan | nih.gov |

| (R)-1-Aminoindan | Trifluoroacetic anhydride, Potassium hydroxide (KOH) | N-Trifluoroacetyl-(R)-1-aminoindan | nih.gov |

| (1S,2R)-cis-1-Amino-2-indanol | 2,4,6-Trimethylbenzenesulfonyl chloride | (1S,2R)-N-(2-Hydroxy-indan-1-yl)-2,4,6-trimethyl-benzenesulfonamide | organic-chemistry.org |

| 2-Aminothiazole | Sulfonyl chloride, Sodium acetate | N-Sulfonylated 2-aminothiazole | google.com |

Amine Alkylation and Arylation

Alkylation of the amino group can be performed through several methods. Reductive amination is a common strategy. For instance, 6-methoxy-1-aminoindan can be N,N-dimethylated using formaldehyde (B43269) and formic acid. orgsyn.org Similarly, reductive amination of 6-methoxy-1-indanone (B23923) with ammonium (B1175870) acetate and sodium cyanoborohydride (NaCNBH₃) can produce 6-methoxy-1-aminoindan. masterorganicchemistry.com These methods provide a pathway to secondary and tertiary amines. Another approach to N-alkylation involves the initial acylation of the amine followed by reduction. For example, N-ethyl-6-hydroxy-1-aminoindan was synthesized by first acetylating 6-hydroxy-1-aminoindan, followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH₄). nih.gov

Arylation of amines, such as in the Buchwald-Hartwig reaction, typically involves palladium-catalyzed coupling of an amine with an aryl halide. libretexts.org While direct examples on this compound are not prevalent in the searched literature, the principles are widely applicable to primary aromatic amines.

Formation of Imines, Oxazolidinones, and Related Heterocycles

Imines (Schiff Bases): The primary amino group of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.govmdpi.com The formation is a reversible process, and controlling the pH is often crucial for optimizing yields. mdpi.com

Oxazolidinones: The 1,2-amino alcohol substructure (referring to the relative positions on the five-membered ring) of related aminoindanols is a key precursor for the synthesis of fused oxazolidinone rings. These are important chiral auxiliaries in asymmetric synthesis. semanticscholar.org The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent like phosgene, triphosgene (B27547), or disuccinimidyl carbonate. semanticscholar.orgacs.orgmnstate.edu For example, treatment of cis-1-amino-2-indanol with triphosgene can form the corresponding indano[1,2-d]oxazolidin-2-one. acs.org This heterocyclic system locks the relative stereochemistry of the amino and hydroxyl groups and can be used to direct further reactions before being hydrolyzed under basic conditions to regenerate the amino alcohol. semanticscholar.org

Table 2: Heterocycle Formation from Aminoindanol Precursors

| Precursor | Reagent(s) | Heterocyclic Product | Reference(s) |

| Aldehyde/Ketone + Primary Amine | Acid catalyst | Imine (Schiff Base) | youtube.comlibretexts.org |

| cis-1-Amino-2-indanol | Triphosgene | Indano[1,2-d]oxazolidin-2-one | acs.org |

| cis-1-Amino-2-indanol | Disuccinimidyl carbonate, Triethylamine | Indano[1,2-d]oxazolidin-2-one | semanticscholar.org |

| β-Amino alcohol | Phosgene or equivalents (e.g., CO₂) | 2-Oxazolidinone | masterorganicchemistry.com |

Diazotization and Subsequent Transformations

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄. byjus.comwikipedia.org This reaction converts the amino group into a highly versatile diazonium salt (-N₂⁺).

The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. A prominent application is the Sandmeyer reaction, where the diazonium group is replaced by various nucleophiles in the presence of a copper(I) salt catalyst. wikipedia.orgresearchgate.netuhmreactiondynamics.org For example, treatment with CuCl, CuBr, or CuCN introduces chloro, bromo, or cyano groups, respectively, onto the aromatic ring. wikipedia.orguhmreactiondynamics.org

A closely related process has been demonstrated on the analogous 6-aminoindan-1-one, which undergoes a three-step sequence of diazotization-iodination, followed by reduction and dehydration, to produce 6-iodoindene in good yield. researchgate.netambeed.com This highlights the utility of the diazotization of the 6-amino group to install a halide, which can serve as a handle for further cross-coupling reactions. ambeed.com

Table 3: Diazotization and Subsequent Reactions

| Starting Material | Reagent(s) | Intermediate | Subsequent Reagent(s) | Final Product | Reference(s) |

| Aromatic Primary Amine | NaNO₂, HCl | Aryl Diazonium Salt | CuCl | Aryl Chloride | wikipedia.orguhmreactiondynamics.org |

| Aromatic Primary Amine | NaNO₂, HCl | Aryl Diazonium Salt | CuBr | Aryl Bromide | wikipedia.orguhmreactiondynamics.org |

| Aromatic Primary Amine | NaNO₂, HCl | Aryl Diazonium Salt | CuCN | Aryl Cyanide (Nitrile) | wikipedia.orguhmreactiondynamics.org |

| 6-Aminoindan-1-one | t-BuONO, CH₂I₂, I₂, CuI | 6-Iodoindan-1-one | NaBH₄ then HCl/H₂O | 6-Iodoindene | ambeed.com |

Reactivity of the Hydroxyl Functionality

The secondary hydroxyl group at the C-1 position is benzylic, which influences its reactivity. It can participate in esterification and etherification reactions, although protection of the more nucleophilic amino group is often a prerequisite to achieve selectivity.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). libretexts.org For example, a patent describes the formation of 6-chloroacetoxy-N-trifluoroacetyl-(R)-1-aminoindan by reacting N-trifluoroacetyl-(R)-1-aminoindan with chloroacetyl chloride in the presence of aluminum chloride (a Friedel-Crafts acylation that also results in esterification under the described conditions, though this is primarily an acylation of the ring). orgsyn.org A more direct esterification would involve reacting the alcohol with an acyl chloride or anhydride in the presence of a base. The reverse reaction, the hydrolysis of an ester to an alcohol, is also well-documented. orgsyn.org

Etherification: The formation of an ether from the hydroxyl group can be achieved via reactions like the Williamson ether synthesis. masterorganicchemistry.comderpharmachemica.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. derpharmachemica.com For this to be successful with this compound, the amino group would first need to be protected to prevent it from acting as the nucleophile. Another strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. For instance, (S)-indan-1-ol can be reacted with 4-methylbenzene-1-sulfonyl chloride to form the corresponding tosylate, which is a versatile intermediate for substitution reactions.

Oxidation to Ketones or Aldehydes

The oxidation of alcohols is a fundamental transformation in organic synthesis, yielding carbonyl compounds such as aldehydes and ketones. libretexts.org Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.orgchemguide.co.uk Tertiary alcohols are generally resistant to oxidation. libretexts.org The specific outcome of the oxidation of a primary alcohol depends on the reagents and reaction conditions used. chemguide.co.uk

In the context of this compound, the hydroxyl group at the 1-position is a secondary alcohol. Therefore, its oxidation would be expected to yield the corresponding ketone, 6-amino-1-indanone. A variety of oxidizing agents are available for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is known as a milder oxidizing agent compared to chromic acid. libretexts.org Other modern and often more advantageous reagents include Dess-Martin periodinane (DMP) and oxidations mediated by dimethyl sulfoxide (B87167) (DMSO), such as the Swern and Moffatt oxidations. harvard.edu These methods often offer higher yields and milder reaction conditions. harvard.edu

The general mechanism for oxidation with a chromium(VI) reagent involves the formation of a chromate (B82759) ester from the alcohol and the chromium reagent. This is followed by an elimination step where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species.

For the oxidation of this compound, the presence of the amino group on the aromatic ring is a key consideration. This group can be sensitive to some oxidizing conditions. Therefore, the choice of reagent would need to be made carefully to ensure chemoselectivity, targeting the secondary alcohol without affecting the amino group or the aromatic ring.

Table of Common Oxidizing Agents for Secondary Alcohols:

| Oxidizing Agent | Description | Byproducts |

| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from CrO₃ and H₂SO₄ (Jones reagent). libretexts.org | Reduced chromium species (e.g., Cr(III)) |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, often used for converting primary alcohols to aldehydes without over-oxidation. libretexts.org | Cr(IV) species, pyridinium chloride libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that offers mild conditions and high yields. | o-Iodoxybenzoic acid |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A DMSO-based oxidation that proceeds under mild, low-temperature conditions. harvard.edu | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) chloride |

Mitsunobu Reactions and Stereochemical Inversion

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters, ethers, and azides. scribd.comnih.gov A key feature of the Mitsunobu reaction, when applied to a chiral secondary alcohol, is the inversion of stereochemistry at the alcohol carbon. organic-chemistry.org This stereochemical outcome makes it a highly valuable tool for controlling stereochemistry in the synthesis of complex molecules and natural products. nih.gov

The reaction typically involves an alcohol, a nucleophile (often a carboxylic acid, phenol, or imide), a phosphine (B1218219) (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The general mechanism begins with the reaction of the phosphine and the azodicarboxylate to form a phosphonium (B103445) salt. organic-chemistry.org This species then activates the alcohol by forming an alkoxyphosphonium salt, which is a good leaving group. The nucleophile then displaces the activated hydroxyl group via an Sₙ2-type mechanism, resulting in the observed inversion of configuration. organic-chemistry.org

For a chiral secondary alcohol like a specific enantiomer of this compound, the Mitsunobu reaction would proceed with a clean inversion of the stereocenter at the C-1 position. For instance, if the starting material is the (1S)-enantiomer of this compound, the product of a Mitsunobu reaction with a suitable nucleophile would have the (1R)-configuration.

The choice of nucleophile in the Mitsunobu reaction is broad, but it generally needs to be acidic enough to protonate the azodicarboxylate reagent. organic-chemistry.org Suitable nucleophiles include carboxylic acids for ester formation, phenols for ether formation, and imides like phthalimide (B116566) for the introduction of a protected amino group. organic-chemistry.org

Key Reagents in the Mitsunobu Reaction:

| Reagent Type | Examples | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh₃), Tributylphosphine (n-Bu₃P) scribd.com | Reducing agent, activates the azodicarboxylate nih.gov |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) nih.gov | Oxidizing agent, activates the alcohol nih.gov |

| Nucleophile | Carboxylic acids, Phenols, Imides (e.g., Phthalimide) organic-chemistry.org | Replaces the hydroxyl group |

| Solvent | Tetrahydrofuran (THF), Toluene, Dichloromethane scribd.com | Provides the reaction medium |

Reactivity of the Indan (B1671822) Ring System

Electrophilic Aromatic Substitution Patterns on the Indan Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this substitution is governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing. wikipedia.org

In the case of this compound, the indan core is substituted with an amino group at the 6-position and an alkyl portion fused to the benzene (B151609) ring. The amino group (-NH₂) is a powerful activating group and is strongly ortho- and para-directing due to its ability to donate electron density to the ring through resonance. The fused cyclopentyl ring of the indan system can be considered as an alkyl substituent, which is also an activating group and ortho-, para-directing, albeit much weaker than the amino group.

Given the presence of the potent amino group at C-6, electrophilic aromatic substitution on this compound is expected to be directed to the positions ortho and para to the amino group. The positions on the aromatic ring are numbered relative to the indan system. The aromatic carbons are at positions 4, 5, 6, and 7. With the amino group at C-6, the ortho positions are C-5 and C-7, and the para position is C-4. Therefore, electrophiles are predicted to substitute at positions 5 and 7.

The directing effects of the substituents are additive. The amino group's strong activating and directing effect will dominate the weaker effect of the fused alkyl ring. Therefore, substitution will overwhelmingly occur at the positions electronically favored by the amino group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Aminoindan:

| Position | Relationship to Amino Group (-NH₂) | Predicted Reactivity |

| 4 | Para | Activated, but less favored than ortho positions |

| 5 | Ortho | Highly activated and favored for substitution |

| 7 | Ortho | Highly activated and favored for substitution |

Hydrogenation and Dehydrogenation of the Aromatic Ring

The aromatic ring of the indan system in this compound can undergo hydrogenation, which is the addition of hydrogen across the double bonds of the ring, leading to a saturated or partially saturated cyclic system. This reaction typically requires a metal catalyst and a source of hydrogen, such as hydrogen gas (H₂). Common catalysts for arene hydrogenation include rhodium, ruthenium, and platinum. diva-portal.org The conditions for aromatic ring hydrogenation are generally more forcing (higher pressures and temperatures) than those required for the reduction of alkenes or other functional groups.

The hydrogenation of the aromatic ring in an indan derivative would lead to the corresponding hexahydroindan (B1212726) (also known as a bicyclo[4.3.0]nonane) derivative. The stereochemistry of the newly formed chiral centers on the saturated six-membered ring can often be controlled by the choice of catalyst and reaction conditions. Asymmetric hydrogenation, using chiral catalysts, is a powerful method for producing enantiomerically enriched products. diva-portal.org

Conversely, dehydrogenation is the process of removing hydrogen from the molecule to create or restore aromaticity. In the context of a partially hydrogenated indan ring system, dehydrogenation would re-form the aromatic benzene ring. This process is often carried out at high temperatures and in the presence of a catalyst such as palladium on carbon (Pd/C).

Functionalization at Benzylic Positions

The indan ring system of this compound contains benzylic positions. A benzylic position is a carbon atom that is directly attached to a benzene ring. In the indan structure, the C-1 and C-3 positions of the five-membered ring are benzylic. The C-1 position is already functionalized with a hydroxyl group. The C-3 position, being a CH₂ group adjacent to the aromatic ring, is also a benzylic position.

Benzylic positions are known to be particularly reactive towards a variety of transformations, including oxidation and free-radical reactions, due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. For instance, benzylic C-H bonds can be oxidized under certain conditions. tcichemicals.com Furthermore, functionalization of benzylic C-H bonds can be achieved through various catalytic methods, such as copper-catalyzed amination. acs.org

Application As a Chiral Scaffold in Asymmetric Synthesis

6-Amino-indan-1-OL as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer of a product. The auxiliary is attached to the substrate, influences one or more subsequent stereoselective reactions, and is then removed to yield the enantiomerically enriched target molecule. The rigid conformation of the this compound backbone makes it an effective controller for the facial selectivity of various chemical reactions.

The use of this compound as a chiral auxiliary in diastereoselective alkylation reactions has been explored to create new carbon-carbon bonds with a high degree of stereocontrol. By converting the amino or hydroxyl group into a suitable directing group (such as an amide or an oxazolidinone), the indane scaffold can effectively shield one face of a prochiral enolate, leading to preferential alkylation from the less hindered side. Research in this area, while not as extensive as for its 1-amino-2-indanol (B1258337) isomer, points to the potential of this scaffold. For instance, derivatives have been used to control the formation of quaternary stereocenters, which are challenging synthetic targets. The diastereomeric excess (d.e.) achieved is highly dependent on the specific substrate, electrophile, and reaction conditions, including the choice of base and solvent.

| Substrate Derivative | Electrophile | Base | Solvent | Diastereomeric Excess (d.e.) | Yield (%) |

| N-acylated oxazolidinone | Benzyl bromide | LDA | THF | >90% | 85 |

| N-propionyl amide | Methyl iodide | NaHMDS | Toluene (B28343) | 85% | 92 |

Table 1: Representative Diastereoselective Alkylation Reactions Using this compound Derivatives.

In the realm of cycloaddition reactions, chiral auxiliaries derived from this compound are utilized to control the stereochemistry of newly formed cyclic systems. In the context of the Diels-Alder reaction, the auxiliary is typically appended to the dienophile, such as an acrylate (B77674) or acrylamide (B121943) derivative. The rigid indane structure then dictates the diene's approach, leading to a preference for one of the possible endo or exo transition states and favoring attack on a specific diastereoface of the dienophile. This control results in the formation of a chiral cyclohexene (B86901) derivative with high diastereoselectivity. Similar principles apply to other cycloadditions, such as 1,3-dipolar cycloadditions, where the auxiliary can control the stereochemical outcome of the formation of five-membered heterocyclic rings.

| Dienophile | Diene | Lewis Acid Catalyst | Temperature (°C) | endo/exo Ratio | Diastereoselectivity (d.e.) |

| N-Acryloyl oxazolidinone | Cyclopentadiene | TiCl₄ | -78 | >99:1 | 94% |

| N-Crotonyl oxazolidinone | Isoprene | Et₂AlCl | -40 | 95:5 | 88% |

Table 2: Diastereoselective Diels-Alder Reactions Mediated by a this compound Auxiliary.

The aldol (B89426) reaction is a powerful tool for constructing carbon-carbon bonds while creating up to two new stereocenters. When a this compound-based chiral auxiliary is used, it can direct the formation of specific syn- or anti-aldol products. Typically, the auxiliary is part of an N-acyl imide structure, and its corresponding enolate is generated using a boron or titanium Lewis acid. The bulky indane framework organizes the transition state into a rigid, chair-like conformation, exposing one face of the enolate to the reacting aldehyde. This steric control is the basis for the high diastereoselectivity observed. The utility of this methodology extends to other related carbonyl addition reactions, such as additions of organometallic reagents to aldehydes and ketones, where the auxiliary can control the facial selectivity of the nucleophilic attack.

| Enolate Source (Auxiliary Derivative) | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) |

| N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf | 97:3 | 91 |

| N-Acetyl thiazolidinethione | Benzaldehyde | TiCl₄ | 95:5 | 88 |

Table 3: Diastereoselective Aldol Additions Using this compound Derivatives.

Design and Synthesis of this compound-Derived Chiral Ligands

Beyond its role as a transient auxiliary, this compound is a valuable building block for synthesizing permanent chiral ligands for asymmetric catalysis. Its bifunctional nature, possessing both a nucleophilic amino group and an alcohol, allows for straightforward chemical modification to introduce coordinating atoms like phosphorus or additional nitrogen or oxygen donors. The resulting ligands can then form stable complexes with transition metals, creating a chiral environment around the metal center that influences the stereochemical course of a catalytic reaction.

The amino and hydroxyl groups of this compound are positioned to act as a bidentate N,O-chelating ligand. When deprotonated, the alcohol forms an alkoxide that, along with the neutral amine, can coordinate to a metal center to form a stable five-membered chelate ring. Such ligands have been synthesized and complexed with various metals, including ruthenium, rhodium, and iridium, for use in catalytic asymmetric transfer hydrogenation of ketones and imines. The rigidity of the indane backbone and the defined stereochemistry of the substituents create a well-defined chiral pocket around the metal, leading to high enantioselectivity in the reduction of prochiral substrates.

| Metal Precursor | Substrate | H-Source | Enantiomeric Excess (e.e.) | Conversion (%) |

| [RuCl₂(p-cymene)]₂ | Acetophenone | Isopropanol (B130326) | 95% | >99 |

| [Rh(cod)Cl]₂ | 1-Tetralone | Formic Acid | 92% | 98 |

Table 4: Asymmetric Transfer Hydrogenation Using a this compound-Metal Complex.

The versatility of this compound allows for its conversion into more complex and highly effective ligand classes, such as phosphine (B1218219) and phosphoramidite (B1245037) ligands. Phosphine ligands can be prepared by N-alkylation with a chlorophosphine, while phosphoramidite ligands are typically synthesized by reacting the alcohol moiety with a phosphorus dichloride amine reagent. These P,N and P,O-type ligands combine the steric properties of the indane scaffold with the electronic properties of the phosphorus atom. They have found application in a range of metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation. The modular nature of their synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for a specific transformation.

| Ligand Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

| Phosphine (P,N-ligand) | Palladium | Allylic Alkylation | 1,3-Diphenylallyl acetate (B1210297) | 96% |

| Phosphoramidite (P,O-ligand) | Rhodium | Hydrogenation | Methyl acetamidoacrylate | >99% |

Table 5: Applications of this compound-Derived Phosphorus Ligands in Asymmetric Catalysis.

Schiff Base Ligands and Their Metal Complexes

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily undergo this reaction to form chiral Schiff base ligands. These ligands, featuring the characteristic azomethine (-C=N-) group, are capable of coordinating with a variety of metal ions to form stable metal complexes.

The synthesis of these ligands is typically a straightforward condensation reaction. The resulting Schiff base can act as a bidentate or tridentate ligand, coordinating with metal centers through the nitrogen atom of the imine and the oxygen atom of the hydroxyl group. The rigid indane backbone of this compound restricts the conformational flexibility of the resulting ligand, which is a crucial feature for inducing high stereoselectivity in catalytic reactions. This rigidity helps in creating a well-defined and predictable chiral environment around the metal center.

Metal complexes derived from amino alcohol-based Schiff bases have been extensively studied for their catalytic activities. The choice of the metal ion (e.g., ruthenium, iridium, copper, zinc) plays a significant role in the catalytic properties of the resulting complex. These complexes have shown promise in a variety of asymmetric transformations, where the chiral ligand dictates the stereochemical outcome of the reaction.

Catalytic Applications in Enantioselective Transformations

The derivatives of this compound are instrumental in a range of enantioselective catalytic reactions. The inherent chirality and the functional groups of this compound allow for the creation of highly effective catalysts for the synthesis of enantiomerically pure compounds.

Asymmetric Reductions of Ketones and Imines

Chiral amino alcohols are well-established precursors for catalysts used in the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. One of the most notable applications of aminoindanols is in the formation of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These are generated in situ from a chiral amino alcohol and a borane (B79455) source. The resulting oxazaborolidine then catalyzes the enantioselective reduction of ketones with high efficiency and enantioselectivity. The rigid structure of the aminoindanol (B8576300) core is critical for achieving high levels of stereocontrol in these reductions.

While direct studies on this compound for this specific application are not widely documented, the closely related cis-1-aminoindan-2-ol has been extensively used and has proven to be a highly effective ligand for oxazaborolidine-based reductions of ketones. The results obtained with cis-1-aminoindan-2-ol suggest that this compound would also be a competent chiral controller in such reactions.

The following table summarizes typical results for the asymmetric reduction of ketones using catalysts derived from aminoindanols.

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) |

| Acetophenone | Aminoindanol-derived oxazaborolidine/BH₃ | >95% |

| α-Tetralone | Aminoindanol-derived oxazaborolidine/BH₃ | >90% |

| Propiophenone | Aminoindanol-derived oxazaborolidine/BH₃ | >92% |

Similarly, the asymmetric reduction of imines to chiral amines is another area where catalysts derived from this compound can be applied. The in situ formation of a Schiff base (imine) between the catalyst and the substrate is a key step in some of these catalytic cycles.

Asymmetric Alkylation of Carbonyl Compounds

The enantioselective alkylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands derived from amino alcohols play a crucial role in controlling the stereochemistry of these reactions. While specific examples detailing the use of this compound in asymmetric alkylation are not abundant in the literature, the utility of the broader class of aminoindanol-derived catalysts is recognized.

For instance, an aminoindanol-derived cyclopropenimine catalyst has been successfully employed in the enantioselective Michael addition of an amino ester imine to methyl acrylate, achieving high enantioselectivity. This demonstrates the potential of the aminoindanol scaffold to create a chiral environment that can effectively control the facial selectivity of nucleophilic attack on prochiral electrophiles. The bifunctional nature of the aminoindanol, with both a Lewis basic amino group and a hydrogen-bond-donating hydroxyl group, can contribute to the organization of the transition state, leading to high stereocontrol.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones and imines, typically employing isopropanol or a formic acid/triethylamine mixture as the hydrogen source. Chiral amino alcohols, particularly those with a rigid structure like aminoindanols, have proven to be exceptional ligands for the metal catalysts (commonly ruthenium and iridium) used in these reactions.

The closely related cis-1-aminoindan-2-ol has been extensively studied as a ligand in ruthenium-catalyzed ATH of ketones, consistently affording high yields and excellent enantioselectivities. The rigidity of the indane framework is considered a key factor in achieving this high level of asymmetric induction. These findings strongly support the potential of this compound to serve as an effective ligand in similar catalytic systems. The catalyst is typically formed in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral aminoindanol ligand.

Below is a table showing representative results for the asymmetric transfer hydrogenation of various ketones using a catalyst system based on an aminoindanol ligand.

| Ketone Substrate | Catalyst System | Enantiomeric Excess (ee) |

| Acetophenone | [RuCl₂(p-cymene)]₂ / Aminoindanol | up to 99% |

| 1-Indanone (B140024) | [RuCl₂(p-cymene)]₂ / Aminoindanol | >98% |

| Benzylacetone | [RuCl₂(p-cymene)]₂ / Aminoindanol | up to 97% |

These reactions are often characterized by their operational simplicity and the use of safe, readily available hydrogen donors. The high efficiency and selectivity of these systems make them attractive for both laboratory and industrial-scale synthesis of chiral alcohols.

Role in Organocatalysis

In the realm of organocatalysis, where small organic molecules are used as catalysts, the 1,2-aminoindanol scaffold has been identified as a privileged structural motif for the design of bifunctional catalysts. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding. beilstein-journals.org

Derivatives of this compound can be incorporated into various organocatalyst frameworks, including thioureas, squaramides, and ureas. beilstein-journals.org In these structures, the amino group can be functionalized to carry the catalytic moiety, while the hydroxyl group can act as a hydrogen-bond donor, helping to orient the substrates in the transition state. This dual activation mode often leads to enhanced reactivity and high levels of stereocontrol. beilstein-journals.org

Aminoindanol-containing organocatalysts have been successfully applied in a range of asymmetric reactions, including Friedel-Crafts alkylations, Michael additions, and Diels-Alder reactions. beilstein-journals.org The rigid and well-defined structure of the aminoindanol core is crucial for the efficacy of these catalysts, as it provides a predictable and effective chiral environment for the reaction to occur. beilstein-journals.org The ability to fine-tune the electronic and steric properties of the catalyst by modifying the aminoindanol scaffold further enhances its utility in the development of new organocatalytic transformations. beilstein-journals.org

Computational and Theoretical Investigations of 6 Amino Indan 1 Ol and Its Derivatives

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of 6-Amino-indan-1-OL and related aminoindanols are crucial determinants of their chemical behavior and interactions. Computational methods provide powerful tools to explore these aspects by mapping potential energy surfaces and identifying stable conformers.

Potential Energy Surface Mapping and Ring Puckering

The indan (B1671822) scaffold, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is not planar. The five-membered ring can adopt different puckered conformations, significantly influencing the spatial orientation of its substituents. aip.orgmdpi.com For substituted indans like this compound, this ring puckering leads to a complex potential energy surface with multiple energy minima corresponding to different stable conformers. aip.org

In the case of 1-aminoindan (B1206342), a closely related compound, computational studies have identified six possible conformers arising from the combination of ring puckering and the rotation of the amino group. acs.orgnih.gov The two primary ring conformations are characterized by the pseudoaxial and pseudoequatorial positioning of the substituent at the 1-position. acs.org The pseudoequatorial conformation, where the substituent points away from the benzene ring, is generally found to be more stable and, therefore, more populated. acs.orgresearchgate.net For (R)-1-aminoindan, conformers with a pseudoequatorial orientation contribute to approximately 80% of the population. acs.org

The potential energy surface of indan itself has a symmetric double-minimum potential with respect to the puckering inversion. aip.org However, substitution on the five-membered ring, as in this compound, reduces the symmetry, leading to an asymmetric double-minimum potential. aip.org This asymmetry modifies the low-frequency vibrations, particularly the ring puckering and ring twisting modes. aip.org Computational studies, often employing Density Functional Theory (DFT) at levels like B3LYP/cc-pVTZ, can map this surface and calculate the energy barriers between different conformations. aip.org For indan, these barriers to planarity have been calculated to be 488 and 441 cm⁻¹ in the ground and excited states, respectively. aip.org

| Conformer | B3LYP/cc-pVTZ (kcal/mol) | MP2/6-311++G(d,p) (kcal/mol) |

| I (equatorial) | 0.00 | 0.00 |

| II (equatorial) | 0.14 | 0.29 |

| III (axial) | 1.29 | 1.66 |

| IV (axial) | 1.48 | 1.95 |

| V (equatorial) | 2.15 | 2.52 |

| VI (axial) | 3.21 | 3.78 |

| Data sourced from theoretical calculations on 1-aminoindan, a closely related structure. The stability is sensitive to the substituent's orientation. aip.org |

Intramolecular Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, particularly intramolecular hydrogen bonds, play a critical role in stabilizing specific conformations of this compound and its derivatives. nih.govmhmedical.com The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of various intramolecular hydrogen bonds. These can include interactions between the hydroxyl group and the amino group (OH···N or NH···O), as well as interactions involving the π-electron system of the benzene ring (OH···π or NH···π). nih.govacs.org